molecular formula C15H17F2NO B2575040 N-(4,4-difluorocyclohexyl)cinnamamide CAS No. 2034997-83-4

N-(4,4-difluorocyclohexyl)cinnamamide

Cat. No. B2575040
CAS RN: 2034997-83-4
M. Wt: 265.304
InChI Key: IKHMYPJEDAILAQ-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of cinnamamides, which includes “N-(4,4-difluorocyclohexyl)cinnamamide”, can be achieved from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .


Molecular Structure Analysis

“this compound” contains total 22 bond(s); 11 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s) and 1 secondary amide(s) (aliphatic) .

Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the synthesis and chemical properties of cinnamamide derivatives, including N-(4,4-difluorocyclohexyl)cinnamamide, highlighting their significance in organic chemistry and potential for creating compounds with various biological activities. Studies have focused on enantioselective syntheses, demonstrating the capacity to produce compounds with high purity and specificity, which is crucial for pharmaceutical applications (Meth–Cohn, Williams, & Chen, 2000), (Haj, Banik, & Jacobsen, 2019).

Pharmacological Advances and Structure-Activity Relationships

Cinnamamide derivatives, including those structurally related to this compound, have been extensively studied for their pharmacological activities. Research has explored their antidepressant, anti-inflammatory, and analgesic effects, among others. This body of work has contributed to understanding the structure-activity relationships that govern the biological activities of these compounds (Han et al., 2014), (Gaikwad, Nanduri, & Madhavi, 2019).

Catalytic and Synthetic Applications

Studies have also investigated the use of cinnamamide derivatives in catalytic processes, including their role in facilitating oxidative cyclization and coupling reactions. These findings underscore the versatility of cinnamamide derivatives in synthetic chemistry, offering efficient pathways to complex organic compounds (Zhou et al., 2014).

Material Science and Polymer Chemistry

In material science, cinnamamide derivatives have been utilized in the development of photo-responsive polymers. These applications demonstrate the potential of such compounds in creating materials with novel properties, including the ability to undergo reversible changes in response to light, which could have implications for developing smart materials and coatings (Jin, Sun, & Wu, 2011).

Antitubercular Activity

The exploration of cinnamamide derivatives for their antitubercular activity has yielded promising results, with certain compounds showing significant efficacy against Mycobacterium tuberculosis. This research highlights the potential for developing new antitubercular agents based on the cinnamamide scaffold (Patel & Telvekar, 2014).

Mechanism of Action

Mode of Action

As a synthetic derivative, it may interact with its targets in a unique manner that enhances its biological activities . More research is required to elucidate the specific interactions between N-(4,4-difluorocyclohexyl)cinnamamide and its targets.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a synthetic derivative, it may exhibit stronger biological activities than its parent compounds

properties

IUPAC Name

(E)-N-(4,4-difluorocyclohexyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO/c16-15(17)10-8-13(9-11-15)18-14(19)7-6-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHMYPJEDAILAQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C=CC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1NC(=O)/C=C/C2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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